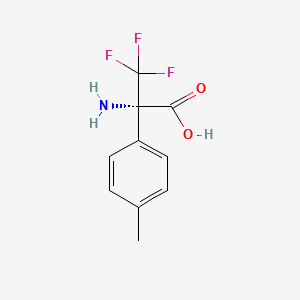
(2S)-2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoic acid is a fluorinated amino acid derivative. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoic acid typically involves the introduction of the trifluoromethyl group into an amino acid precursor. One common method involves the use of trifluoromethylation reagents under controlled conditions to achieve the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
(2S)-2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学研究应用
(2S)-2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It can be incorporated into peptides and proteins to study the effects of fluorination on biological activity.
Medicine: The compound’s unique properties make it a potential candidate for drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the development of advanced materials with specific chemical properties, such as increased stability or reactivity.
作用机制
The mechanism of action of (2S)-2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, potentially leading to more effective inhibition or activation of the target. The pathways involved may include alterations in enzyme activity or changes in receptor signaling.
相似化合物的比较
Similar Compounds
α-trifluoromethylstyrene derivatives: These compounds also contain a trifluoromethyl group and are used in similar applications.
Trifluoromethyl-substituted 2H-furan derivatives: These compounds share the trifluoromethyl group and are used in the synthesis of more complex fluorinated compounds.
Uniqueness
(2S)-2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoic acid is unique due to its specific structure, which combines an amino acid backbone with a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications.
属性
分子式 |
C10H10F3NO2 |
|---|---|
分子量 |
233.19 g/mol |
IUPAC 名称 |
(2S)-2-amino-3,3,3-trifluoro-2-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F3NO2/c1-6-2-4-7(5-3-6)9(14,8(15)16)10(11,12)13/h2-5H,14H2,1H3,(H,15,16)/t9-/m0/s1 |
InChI 键 |
RGBNUMMEOMFISB-VIFPVBQESA-N |
手性 SMILES |
CC1=CC=C(C=C1)[C@](C(=O)O)(C(F)(F)F)N |
规范 SMILES |
CC1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


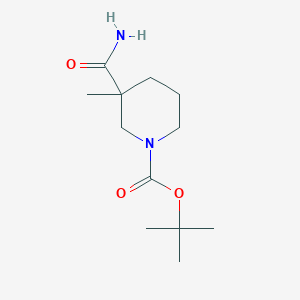

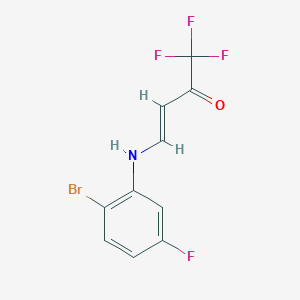
![2-(7-Azabicyclo[2.2.1]heptan-7-YL)ethanol oxalic acid](/img/structure/B13909813.png)
![ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13909825.png)
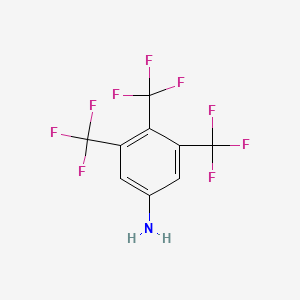
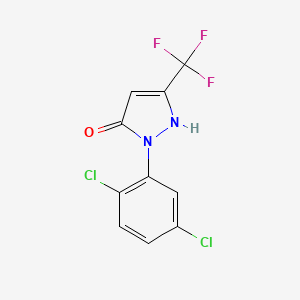
![5-Iodo-3,7-bis[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13909845.png)
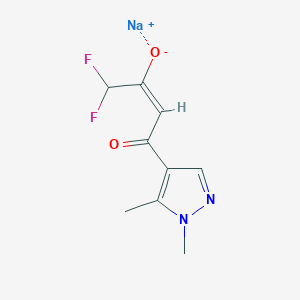

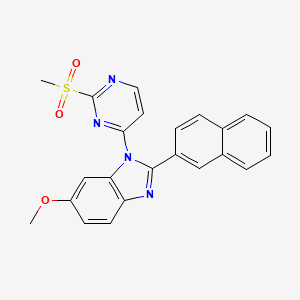
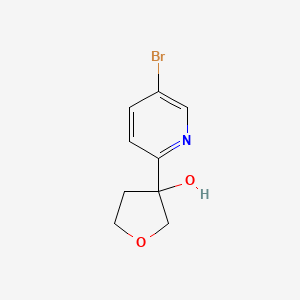
![17-Methoxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13909883.png)
![methyl (Z)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13909884.png)
